N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tetrahydroindazole ring, a triazolopyridine moiety, and a fluoro-substituted phenyl group
Preparation Methods
The synthesis of N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step often involves the coupling of the fluoro-substituted phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .
Chemical Reactions Analysis
N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Comparison with Similar Compounds
N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
Trifluorotoluene: This compound shares the fluoro-substituted phenyl group but lacks the complex triazolopyridine and tetrahydroindazole moieties.
Pregabalin Lactam Dimer: Although structurally different, this compound is another example of a complex organic molecule with potential therapeutic applications.
Properties
Molecular Formula |
C22H23FN6 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C22H23FN6/c1-3-28-20-9-7-17(12-15(20)13-24-28)25-22-26-21-19(5-4-10-29(21)27-22)18-8-6-16(23)11-14(18)2/h4-6,8,10-11,13,17H,3,7,9,12H2,1-2H3,(H,25,27)/t17-/m1/s1 |
InChI Key |
OHXQPMCUJTWQJA-QGZVFWFLSA-N |
Isomeric SMILES |
CCN1C2=C(C[C@@H](CC2)NC3=NN4C=CC=C(C4=N3)C5=C(C=C(C=C5)F)C)C=N1 |
Canonical SMILES |
CCN1C2=C(CC(CC2)NC3=NN4C=CC=C(C4=N3)C5=C(C=C(C=C5)F)C)C=N1 |
Origin of Product |
United States |
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